
2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide, also known as CCMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCMP is a pyridine derivative that belongs to the class of carboxamide compounds. It has been found to possess several biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties.
作用機序
The exact mechanism of action of 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and fibrosis. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that plays a key role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to inhibit the proliferation and migration of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to reduce the deposition of extracellular matrix proteins such as collagen and to inhibit the activation of fibroblasts, which are involved in the development of fibrosis.
実験室実験の利点と制限
One of the advantages of 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide is that it can be easily synthesized using a multi-step process. Additionally, this compound has been found to possess several biological activities, making it a promising candidate for drug development. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
将来の方向性
There are several future directions for research on 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide. One area of research is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and fibrosis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its therapeutic potential. Another area of research is the development of novel synthesis methods for this compound that are more efficient and cost-effective. Finally, further studies are needed to determine the safety and efficacy of this compound in humans.
合成法
2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-cyanopyridine with 5-cyclopropanecarbonylamino-2-methylbenzoic acid. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using chromatography techniques, such as flash column chromatography or preparative HPLC, to obtain pure this compound.
科学的研究の応用
2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy. Additionally, this compound has been found to possess anti-fibrotic properties and has been investigated for its potential use in the treatment of fibrotic diseases such as liver fibrosis and pulmonary fibrosis.
特性
IUPAC Name |
2-chloro-N-[5-(cyclopropanecarbonylamino)-2-methylphenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-10-2-5-13(20-16(22)11-3-4-11)9-14(10)21-17(23)12-6-7-19-15(18)8-12/h2,5-9,11H,3-4H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRIVVYPNJUXCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC2)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

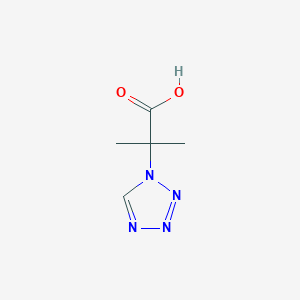
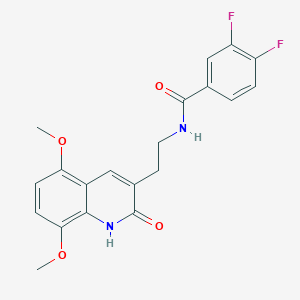
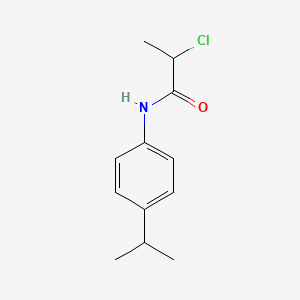
![2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2381606.png)
![1-(4-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2381607.png)

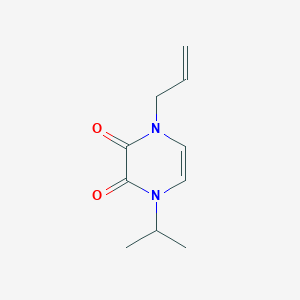
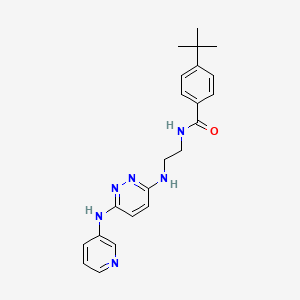
![5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide](/img/structure/B2381616.png)
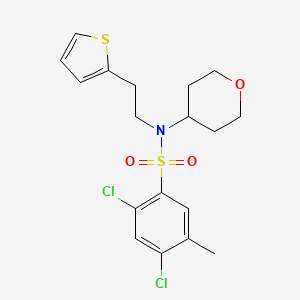

![1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole](/img/structure/B2381619.png)

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)